Cas no 2092668-72-7 (5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid)

5-(5-Methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a bis-oxazole core with a carboxylic acid functional group. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The presence of both oxazole rings enhances its potential as a ligand or intermediate in medicinal chemistry, offering opportunities for further derivatization. The carboxylic acid group allows for easy modification via esterification or amidation, facilitating the development of targeted bioactive molecules. Its stability under standard conditions and compatibility with common organic reactions make it a practical choice for research and industrial applications requiring precise molecular frameworks.
5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid structure
2092668-72-7 structure
Product Name:5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid
CAS No:2092668-72-7
MF:C8H6N2O4
MW:194.144241809845
CID:6567630
PubChem ID:131606617
Update Time:2025-10-28

5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid
    • 2092668-72-7
    • EN300-1832861
    • Inchi: 1S/C8H6N2O4/c1-4-5(3-9-13-4)7-2-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12)
    • InChI Key: GODCLQRMPTZDDC-UHFFFAOYSA-N
    • SMILES: O1C(=CC(C(=O)O)=N1)C1C=NOC=1C

Computed Properties

  • Exact Mass: 194.03275668g/mol
  • Monoisotopic Mass: 194.03275668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 89.4Ų

5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid Pricemore >>

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Additional information on 5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid

5-(5-Methyl-1,2-Oxazol-4-yl)-1,2-Oxazole-3-Carboxylic Acid: A Comprehensive Overview

5-(5-Methyl-1,2-Oxazol-4-yl)-1,2-Oxazole-3-Carboxylic Acid (CAS No. 2092668-72-7) is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique oxazole ring system, has garnered attention due to its potential applications in drug design and advanced materials. The molecule's structure consists of two interconnected oxazole rings, with a methyl group attached to one of them, making it a derivative of the oxazole family of heterocycles.

The synthesis of 5-(5-Methyl-1,2-Oxazol-4-yl)-1,2-Oxazole-3-Carboxylic Acid involves a series of carefully controlled reactions. Recent studies have explored novel synthetic pathways that enhance the efficiency and scalability of its production. For instance, researchers have utilized microwave-assisted synthesis to achieve higher yields and shorter reaction times. This approach not only simplifies the synthesis process but also aligns with the growing demand for sustainable chemical manufacturing practices.

One of the most intriguing aspects of this compound is its electronic properties. The conjugated system within the oxazole rings imparts unique electronic characteristics, making it a promising candidate for applications in optoelectronics. Recent research has demonstrated that 5-(5-Methyl-1,2-Oxazol-4-yl)-1,2-Oxazole-3-Carboxylic Acid exhibits excellent fluorescence properties under UV light. This property has led to its exploration as a potential material for use in organic light-emitting diodes (OLEDs) and sensors.

In addition to its electronic properties, this compound has shown potential in the field of medicinal chemistry. Its ability to act as a ligand in metalloenzyme inhibition has been explored in recent studies. For example, researchers have investigated its interactions with zinc-containing enzymes, suggesting that it may serve as a lead compound for developing new therapeutic agents. Furthermore, its carboxylic acid group provides versatility in functionalization, enabling the creation of derivatives with enhanced bioactivity.

The structural versatility of 5-(5-Methyl-1,2-Oxazol-4-yl)-1,2-Oxazole-3-Carboxylic Acid also makes it an attractive candidate for polymer chemistry. Scientists have successfully incorporated this compound into polymer networks, resulting in materials with improved mechanical and thermal stability. These polymers have potential applications in high-performance coatings and adhesives.

Recent advancements in computational chemistry have provided deeper insights into the molecular behavior of this compound. Density functional theory (DFT) calculations have been employed to study its electronic structure and reactivity. These studies have revealed that the methyl substitution at the 5-position significantly influences the compound's electronic properties, enhancing its stability and reactivity in certain chemical environments.

In conclusion, 5-(5-Methyl-1,2-Oxazol-4-yli)-1,2-Oxazole-3-Carboxylic Acid (CAS No. 2092668727) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent breakthroughs in synthesis and application development, positions it as a key player in future advancements in materials science and medicinal chemistry.

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